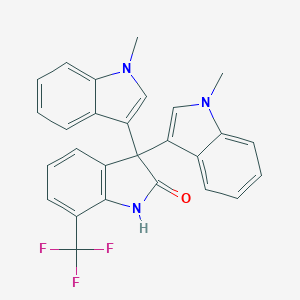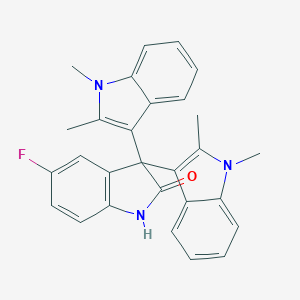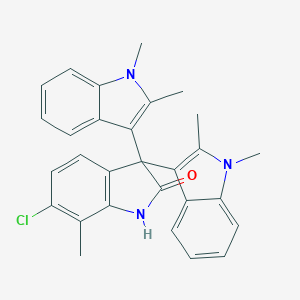![molecular formula C25H20I2N2O B307476 4-[Bis(1-methylindol-3-yl)methyl]-2,6-diiodophenol](/img/structure/B307476.png)
4-[Bis(1-methylindol-3-yl)methyl]-2,6-diiodophenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[Bis(1-methylindol-3-yl)methyl]-2,6-diiodophenol, also known as BMDP, is a research chemical that belongs to the class of cathinones. It has been synthesized in the laboratory and has gained popularity among researchers due to its potential as a psychoactive substance. BMDP has been studied for its mechanism of action, biochemical and physiological effects, and potential applications in scientific research.
Mecanismo De Acción
The exact mechanism of action of 4-[Bis(1-methylindol-3-yl)methyl]-2,6-diiodophenol is not fully understood. However, it is believed to work by binding to and inhibiting the reuptake of dopamine, norepinephrine, and serotonin in the brain. This leads to an increase in the levels of these neurotransmitters, resulting in a euphoric and stimulating effect.
Biochemical and Physiological Effects:
4-[Bis(1-methylindol-3-yl)methyl]-2,6-diiodophenol has been shown to produce a range of biochemical and physiological effects. It has been found to increase heart rate, blood pressure, and body temperature. 4-[Bis(1-methylindol-3-yl)methyl]-2,6-diiodophenol has also been shown to increase the levels of dopamine, norepinephrine, and serotonin in the brain, leading to a feeling of euphoria and increased energy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-[Bis(1-methylindol-3-yl)methyl]-2,6-diiodophenol has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, making it readily available for use in research. 4-[Bis(1-methylindol-3-yl)methyl]-2,6-diiodophenol also has a high potency, allowing researchers to use smaller quantities in experiments. However, 4-[Bis(1-methylindol-3-yl)methyl]-2,6-diiodophenol has limitations as well. Its psychoactive effects may make it difficult to control in experiments, and its potential for abuse may raise ethical concerns.
Direcciones Futuras
There are several future directions for research on 4-[Bis(1-methylindol-3-yl)methyl]-2,6-diiodophenol. One area of interest is its potential as a treatment for various disorders such as depression and anxiety. Further research is needed to determine the safety and efficacy of 4-[Bis(1-methylindol-3-yl)methyl]-2,6-diiodophenol as a treatment option. Another area of interest is its potential as a tool for studying the central nervous system. 4-[Bis(1-methylindol-3-yl)methyl]-2,6-diiodophenol may be useful in understanding the mechanisms underlying various neurological disorders. Finally, research is needed to better understand the long-term effects of 4-[Bis(1-methylindol-3-yl)methyl]-2,6-diiodophenol on the brain and body.
Métodos De Síntesis
The synthesis of 4-[Bis(1-methylindol-3-yl)methyl]-2,6-diiodophenol involves the reaction of 2,6-diiodophenol with 1-methylindole-3-carbaldehyde in the presence of a reducing agent such as sodium borohydride. The resulting product is purified through a series of chromatographic techniques to obtain pure 4-[Bis(1-methylindol-3-yl)methyl]-2,6-diiodophenol.
Aplicaciones Científicas De Investigación
4-[Bis(1-methylindol-3-yl)methyl]-2,6-diiodophenol has been used in various scientific research studies. It has been studied for its potential as a psychoactive substance and its effects on the central nervous system. 4-[Bis(1-methylindol-3-yl)methyl]-2,6-diiodophenol has also been studied for its potential as a treatment for various disorders such as depression, anxiety, and post-traumatic stress disorder.
Propiedades
Nombre del producto |
4-[Bis(1-methylindol-3-yl)methyl]-2,6-diiodophenol |
|---|---|
Fórmula molecular |
C25H20I2N2O |
Peso molecular |
618.2 g/mol |
Nombre IUPAC |
4-[bis(1-methylindol-3-yl)methyl]-2,6-diiodophenol |
InChI |
InChI=1S/C25H20I2N2O/c1-28-13-18(16-7-3-5-9-22(16)28)24(15-11-20(26)25(30)21(27)12-15)19-14-29(2)23-10-6-4-8-17(19)23/h3-14,24,30H,1-2H3 |
Clave InChI |
FMMBSWKDDYUKQS-UHFFFAOYSA-N |
SMILES |
CN1C=C(C2=CC=CC=C21)C(C3=CC(=C(C(=C3)I)O)I)C4=CN(C5=CC=CC=C54)C |
SMILES canónico |
CN1C=C(C2=CC=CC=C21)C(C3=CC(=C(C(=C3)I)O)I)C4=CN(C5=CC=CC=C54)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{2-[4-(Benzyloxy)-3-methoxyphenyl]vinyl}-8-[(4-chlorobenzyl)oxy]quinoline](/img/structure/B307393.png)


![1-{3-[(2-chlorobenzyl)sulfanyl]-6-(2-propoxynaphthalen-1-yl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl}ethanone](/img/structure/B307397.png)
![2-[3-(Allylsulfanyl)-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-4,6-dichlorophenyl methyl ether](/img/structure/B307399.png)
![8-[(4-Chlorobenzyl)oxy]-2-{2-[4-(methylsulfanyl)phenyl]vinyl}quinoline](/img/structure/B307401.png)
![8-[(4-Chlorobenzyl)oxy]-2-[2-(4-ethoxy-3-methoxyphenyl)vinyl]quinoline](/img/structure/B307402.png)
![4-[3-(Allylsulfanyl)-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-2-chlorophenyl methyl ether](/img/structure/B307403.png)
![3-(Allylsulfanyl)-6-(3-bromo-5-chloro-2-methoxyphenyl)-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B307404.png)

![Allyl 6-(3-fluorophenyl)-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-3-yl sulfide](/img/structure/B307407.png)
![1-{3-[(2-chlorobenzyl)sulfanyl]-6-(2,4,6-trimethoxyphenyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl}ethanone](/img/structure/B307409.png)
![3-(Allylsulfanyl)-7-propionyl-6-(2,4,6-trimethoxyphenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B307410.png)
![6-[3-(Allylsulfanyl)-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-1,3-benzodioxol-4-yl methyl ether](/img/structure/B307411.png)